Thiazolo[5,4-b]pyridin-2-ylmethanamine
Overview
Description
Thiazolo[5,4-b]pyridin-2-ylmethanamine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a unique scaffold that is of significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridin-2-ylmethanamine is a compound that has been synthesized as part of a series of novel thiazolo[4,5-b]pyridines . These compounds have been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolo[4,5-b]pyridines, in general, have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that these compounds may interact with multiple targets and induce various biochemical changes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that these compounds likely interact with multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that these compounds likely induce various molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridin-2-ylmethanamine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of an intermediate compound. This intermediate is then subjected to further reactions to yield the target compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of commercially available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-b]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives .
Scientific Research Applications
Thiazolo[5,4-b]pyridin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- Thiazolo[4,5-b]pyridine
- Thiazolo[3,2-a]pyridine
- Pyrano[2,3-d]thiazole
Comparison: Thiazolo[5,4-b]pyridin-2-ylmethanamine is unique due to its specific structural arrangement, which imparts distinct pharmacological properties. Compared to thiazolo[4,5-b]pyridine and thiazolo[3,2-a]pyridine, it exhibits a broader spectrum of biological activities and higher potency in certain applications .
Biological Activity
Thiazolo[5,4-b]pyridin-2-ylmethanamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is characterized by the fusion of thiazole and pyridine rings, forming a unique scaffold that contributes to its pharmacological potential. The compound exhibits a range of biological activities, including:
- Antimicrobial
- Anti-inflammatory
- Anticancer
- Antioxidant
- Herbicidal
The biological activities of this compound can be attributed to its interaction with various biochemical pathways and molecular targets. Notably:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Properties : Thiazolo derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, novel thiazolo[5,4-b]pyridine derivatives have demonstrated significant anti-inflammatory activity in preclinical models, surpassing standard treatments like diclofenac .
- Anticancer Activity : Research indicates that this compound derivatives can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. A notable study reported a derivative with an IC50 of 4.77 μM against c-KIT D816V mutants, demonstrating superior activity compared to imatinib .
Structure-Activity Relationships (SAR)
The SAR studies reveal critical insights into the design of more potent thiazolo derivatives. Key findings include:
Compound | Target | IC50 (μM) | Activity |
---|---|---|---|
6r | c-KIT | 4.77 | Anticancer |
19a | PI3Kα | 3.6 | Antitumor |
NTD3 | COX-2 | Not specified | Anti-inflammatory |
These results indicate that specific substitutions on the thiazolo ring can significantly enhance biological activity .
Case Studies
- Anticancer Research : A study synthesized 31 novel thiazolo derivatives and evaluated their anti-proliferative effects against GIST cells harboring c-KIT mutations. The most promising candidate exhibited an impressive GI50 value of 1.15 μM .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain thiazolo derivatives displayed substantial anti-inflammatory effects without acute toxicity, making them potential candidates for further development as therapeutic agents .
- Antimicrobial Studies : Several thiazolo compounds were assessed for their antimicrobial properties against various pathogens. Compounds showed moderate to strong activity, with some exhibiting broad-spectrum efficacy .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYHHMPBZBXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734829 | |
Record name | 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203605-30-4 | |
Record name | 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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